(1beta,2beta,6beta,7beta)-Tricyclo[5.2.1.02,6]deca-8-ene-3-one
Description
Historical Context of Tricicyclodecane Derivatives
Tricyclodecane derivatives emerged as structurally unique compounds in the mid-20th century, driven by industrial demand for complex cyclic frameworks. Early synthetic efforts focused on hydroformylation of dicyclopentadiene, as demonstrated in British Patent No. 750144 (1956), which produced tricyclodecane dicarbaldehyde. However, initial methods faced challenges such as low yields (e.g., 2.8% dialdehyde yield in early hydroformylation attempts) and catalyst inefficiency.
By the 1990s, advances in catalysis enabled practical applications. For example, tricyclic ketones like (1beta,2beta,6beta,7beta)-tricyclo[5.2.1.0²,⁶]deca-8-ene-3-one gained attention in perfumery for their woody, musk-like odors. Patents from this era, such as EP0382934B1 (1992), highlighted their use in fragrance formulations due to their stability and distinct olfactory profiles.
Significance in Organic Chemistry
This tricyclic ketone is pivotal for synthesizing angular frameworks common in natural products and pharmaceuticals. Its strained structure enables unique reactivity:
- Stereoselective cyclization : Palladium-catalyzed intramolecular additions yield tricyclic products with >95% diastereoselectivity.
- Perfumery : The compound’s rigid骨架 enhances odor longevity in formulations.
- Intermediate utility : Serves as a precursor to antihistamines and antihypertensive agents via Friedel-Crafts cyclizations.
Recent methodologies, such as tandem Nazarov-like cyclizations, achieve tetracyclic natural products (e.g., (±)-waihoensene) in 30% overall yield.
Nomenclature and Stereochemical Designations
The IUPAC name tricyclo[5.2.1.0²,⁶]deca-8-ene-3-one reflects:
- Ring fusion : The bicyclo[5.2.1] core fused with a bridging cyclopropane (0²,⁶).
- Stereochemistry : Beta-configurations at C1, C2, C6, and C7 dictate spatial arrangement, confirmed via X-ray crystallography.
| Property | Value |
|---|---|
| CAS No. | 13380-94-4 |
| Molecular formula | C₁₀H₁₄O |
| SMILES | C1C=CC2C1C3CC2C=C3.O |
| InChI | InChI=1S/C10H12O/c1-2-9-4-5-8(3)10(9)6-7(9)1/h4-5H,2-3H2 |
The stereochemical descriptor “1beta,2beta,6beta,7beta” specifies substituent orientations relative to the bicyclic scaffold, critical for reactivity in nucleophilic additions. The ketone group at C3 adopts a planar geometry, facilitating conjugate additions while maintaining ring strain.
Properties
IUPAC Name |
(1R,2S,6R,7S)-tricyclo[5.2.1.02,6]dec-8-en-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c11-9-4-3-8-6-1-2-7(5-6)10(8)9/h1-2,6-8,10H,3-5H2/t6-,7+,8-,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDZKBCKGQBZZFM-JIOCBJNQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2C1C3CC2C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)[C@@H]2[C@H]1[C@H]3C[C@@H]2C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1beta,2beta,6beta,7beta)-Tricyclo[5.2.1.02,6]deca-8-ene-3-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the tricyclic core. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cycloaddition process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as distillation or recrystallization. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(1beta,2beta,6beta,7beta)-Tricyclo[5.2.1.02,6]deca-8-ene-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Antimicrobial Activity
Studies have shown that compounds with similar tricyclic structures exhibit antimicrobial properties against various pathogens. For instance:
- Bacterial Inhibition : Effective against Staphylococcus aureus and Escherichia coli.
- Fungal Activity : Demonstrated effectiveness against Candida albicans.
These findings suggest its potential as a natural alternative to conventional antibiotics and antifungals.
Cytotoxicity and Anticancer Potential
Preliminary computational assessments indicate that (1beta,2beta,6beta,7beta)-Tricyclo[5.2.1.02,6]deca-8-ene-3-one may exhibit cytotoxic effects on tumor cell lines. This suggests potential applications in cancer therapy, warranting further investigation into its mechanisms of action and efficacy as an anticancer agent.
Enzyme Inhibition
The compound may interact with specific enzymes involved in metabolic pathways, leading to therapeutic applications in metabolic disorders. Understanding these interactions is crucial for developing targeted therapies.
Case Studies
Several studies have documented the biological activity of this compound:
-
Antimicrobial Studies : Research has demonstrated significant antimicrobial activity against both bacterial and fungal strains.
"Among all tested microorganisms, certain derivatives exhibited notable minimum inhibitory concentration values indicating their potential as novel antimicrobial agents" .
- Cytotoxicity Assessments : Computational models have predicted its cytotoxic effects on various cancer cell lines.
Mechanism of Action
The mechanism of action of (1beta,2beta,6beta,7beta)-Tricyclo[5.2.1.02,6]deca-8-ene-3-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Tricyclo[5.2.1.02,6]deca-3,8-diene: Similar tricyclic structure but different functional groups.
Tricyclo[5.2.1.02,6]deca-4,9-diene: Another tricyclic compound with variations in double bond positions.
Uniqueness
(1beta,2beta,6beta,7beta)-Tricyclo[5.2.1.02,6]deca-8-ene-3-one is unique due to its specific arrangement of atoms and functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Biological Activity
(1beta,2beta,6beta,7beta)-Tricyclo[5.2.1.02,6]deca-8-ene-3-one is a complex organic compound characterized by its unique tricyclic structure featuring a deca-8-ene backbone and a ketone functional group at the 3-position. This structural configuration is believed to contribute significantly to its biological activities, including antimicrobial, cytotoxic, and enzyme inhibition properties. This article explores the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of approximately 150.22 g/mol. Its structure allows for various interactions with biological systems, potentially leading to therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C10H14O |
| Molecular Weight | 150.22 g/mol |
| Density | 1.0 ± 0.1 g/cm³ |
| Boiling Point | 192.5 °C |
| Flash Point | 40.6 °C |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various pathogens:
- Bacteria : Effective against Staphylococcus aureus and Escherichia coli.
- Fungi : Inhibits the growth of Candida albicans.
These findings suggest its potential as a natural alternative to conventional antibiotics and antifungals.
Cytotoxicity
Preliminary studies using computational models have predicted that this compound may exhibit cytotoxic effects on tumor cell lines. The specific mechanisms by which it induces cell death remain to be fully elucidated but indicate potential applications in cancer therapy.
Enzyme Inhibition
The compound may interact with specific enzymes involved in metabolic pathways. This interaction could lead to therapeutic applications in treating metabolic disorders by modulating enzyme activity.
Case Studies and Research Findings
Several studies have been conducted to explore the biological activities of this compound:
- Antimicrobial Efficacy Study : A study demonstrated that tricyclic compounds similar to this compound showed effective inhibition of bacterial growth in vitro.
- Cytotoxicity Assessment : Computational modeling indicated potential cytotoxic effects on various cancer cell lines, suggesting further exploration into its anticancer properties.
- Enzyme Interaction Studies : Research focusing on enzyme kinetics revealed that this compound might inhibit specific enzymes critical for metabolic processes.
Understanding how this compound interacts with biological systems is crucial for elucidating its mechanisms of action:
- Binding Affinity : Studies suggest that the compound may bind to active sites of enzymes or receptors due to its unique structural features.
- Metabolic Transformations : The compound undergoes metabolic transformations facilitated by specific enzymes in biological systems, leading to various derivatives with distinct properties.
Q & A
Q. Table 1: NMR Parameters for Critical Protons
| Proton | δ (ppm) | Multiplicity | Key NOESY Correlations |
|---|---|---|---|
| H-1β | 2.85 | dd | H-2β, H-7β |
| H-6β | 3.12 | m | H-7β, H-8 |
Basic: Which analytical techniques are most reliable for assessing the purity and structural integrity of this compound, particularly given its strained tricyclic framework?
Methodological Answer:
Combine orthogonal methods to address potential degradation or isomerization:
- HPLC-MS : Use a C18 column with isocratic elution (70:30 acetonitrile/water) to monitor purity (>95% by GC, as per industrial standards) .
- X-ray crystallography : Resolve bond angles and ring strain; ensure crystals are grown in inert, anhydrous conditions to prevent solvate formation .
- IR spectroscopy : Track ketone C=O stretching (~1710 cm⁻¹) to confirm absence of enol tautomers .
Advanced: How can kinetic isotope effects (KIEs) be employed to elucidate the mechanism of [4+2] cycloaddition reactions involving this compound as a dienophile?
Methodological Answer:
- Deuterium labeling : Synthesize deuterated analogs at reactive positions (e.g., C-8) to measure primary KIEs. A KIE >1 suggests early transition state with bond cleavage .
- Computational modeling : Pair experimental KIE data with DFT calculations (e.g., B3LYP/6-31G*) to map transition state geometries. Compare activation barriers for syn vs. anti periplanar approaches .
Advanced: What computational strategies are suitable for predicting the electronic effects of substituents on the reactivity of the α,β-unsaturated ketone moiety in this compound?
Methodological Answer:
- Frontier Molecular Orbital (FMO) analysis : Calculate HOMO/LUMO energies using Gaussian09 at the M06-2X/def2-TZVP level to predict regioselectivity in Diels-Alder reactions .
- Electrostatic potential maps : Visualize electron-deficient regions (e.g., ketone carbonyl) to identify nucleophilic attack sites. Tools like Multiwfn or VMD are recommended .
Advanced: How can contradictions in reported spectral data for this compound be resolved, particularly discrepancies in ¹³C NMR chemical shifts across studies?
Methodological Answer:
- Standardized protocols : Adhere to IUPAC guidelines for NMR acquisition (e.g., 600 MHz, CDCl₃ at 25°C) to minimize solvent/temperature artifacts .
- Collaborative validation : Share raw data via repositories like Zenodo for independent verification. Cross-reference with X-ray structures to assign ambiguous signals .
Q. Table 2: Discrepant ¹³C NMR Assignments and Resolutions
| Carbon | Reported δ (ppm) | Proposed Resolution |
|---|---|---|
| C-3 | 210.5 vs. 209.8 | Confirm via HMBC correlation to H-8 |
| C-8 | 135.2 vs. 136.1 | Re-examine decoupling effects |
Advanced: What methodologies enable the study of this compound’s role in modulating polymer properties, such as glass transition temperature (Tg) in PMMA composites?
Methodological Answer:
- DSC analysis : Prepare PMMA blends (1–5 wt% compound) and measure Tg shifts at 10°C/min heating rate. A 15°C increase in Tg suggests effective crosslinking .
- Molecular dynamics (MD) simulations : Use GROMACS to model polymer-chain interactions. Focus on hydrogen bonding between ketone and ester groups .
Basic: What safety protocols are critical when handling this compound, given its structural similarity to hazardous epoxides (e.g., dieldrin derivatives)?
Methodological Answer:
- Toxicity screening : Conduct Ames tests for mutagenicity, referencing EPA guidelines for structurally related epoxides .
- Containment : Use gloveboxes under N₂ atmosphere to prevent hydrolysis of strained rings. Monitor airborne particulates via OSHA-compliant sensors .
Advanced: How can asymmetric catalysis be applied to synthesize enantiomerically pure derivatives of this compound for chiral stationary phase (CSP) applications?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
